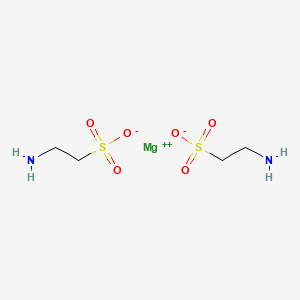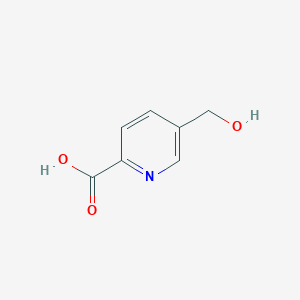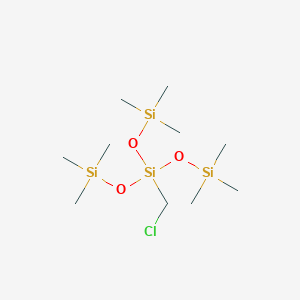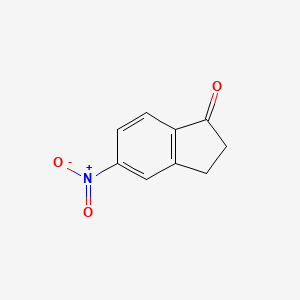
5-Nitro-2,3-dihidro-1H-inden-1-ona
Descripción general
Descripción
5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,3-dihydro-1H-inden-1-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .Physical And Chemical Properties Analysis
5-Nitro-2,3-dihydro-1H-inden-1-one has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Investigación del Cáncer
Los derivados de 5-NITRO-1-INDANONA han mostrado potencial en la investigación del cáncer debido a sus propiedades antiproliferativas. Han sido diseñados y sintetizados como agonistas del receptor α del ácido retinoico (RARα), que desempeñan un papel fundamental en la diferenciación celular y la apoptosis . Estos compuestos podrían ser significativos en el desarrollo de nuevas terapias contra el cáncer, especialmente considerando la actividad de unión moderada a RARα y la potente actividad antiproliferativa que exhiben estos derivados .
Tratamiento de la Enfermedad de Alzheimer
Los compuestos de indanona, incluido el 5-NITRO-1-INDANONA, se han identificado como moléculas bioactivas contra la enfermedad de Alzheimer . El fármaco más notable que presenta una porción de indanona es el clorhidrato de donepezilo, aprobado por la FDA de EE. UU. para tratar la enfermedad de Alzheimer leve a moderada . El potencial del 5-NITRO-1-INDANONA en este campo radica en su similitud estructural, lo que sugiere posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos.
Agentes Antivirales y Antibacterianos
Los estudios han indicado que los derivados de indanona exhiben actividades antivirales y antibacterianas significativas . Los análogos estructurales del 5-NITRO-1-INDANONA se han utilizado para preparar compuestos que previenen el desarrollo de virus como el virus de la diarrea viral bovina en las células . Esto abre posibilidades para utilizar el 5-NITRO-1-INDANONA en la creación de nuevos fármacos antivirales y antibacterianos.
Aplicaciones Antiinflamatorias y Analgésicas
La actividad biológica de las 1-indanonas se extiende a las propiedades antiinflamatorias y analgésicas . Dada la relevancia estructural del 5-NITRO-1-INDANONA, podría explorarse su eficacia para reducir la inflamación y el dolor, lo que podría conducir a nuevos tratamientos en estas áreas.
Productos Químicos Agrícolas
Los derivados de indanona se han utilizado como insecticidas, fungicidas y herbicidas efectivos . Las propiedades químicas del 5-NITRO-1-INDANONA sugieren que podría sintetizarse en compuestos útiles en la agricultura, proporcionando una base química para controlar plagas y enfermedades en los cultivos.
Síntesis de Compuestos Bioactivos
La síntesis de 1-indanonas es crucial para la creación de una variedad de compuestos bioactivos. El 5-NITRO-1-INDANONA, debido a su naturaleza reactiva, puede servir como intermedio en la síntesis de productos farmacéuticos con una amplia gama de actividades biológicas, incluidas las que se utilizan en el tratamiento de enfermedades neurodegenerativas y afecciones cardiovasculares .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5-Nitro-2,3-dihydro-1H-inden-1-one It is known that indole derivatives, which share a similar structure to 5-nitro-2,3-dihydro-1h-inden-1-one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of 5-Nitro-2,3-dihydro-1H-inden-1-one Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes to the target’s function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by 5-Nitro-2,3-dihydro-1H-inden-1-one Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 5-Nitro-2,3-dihydro-1H-inden-1-one Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 5-Nitro-2,3-dihydro-1H-inden-1-one, could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
5-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491979 | |
| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-24-8 | |
| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


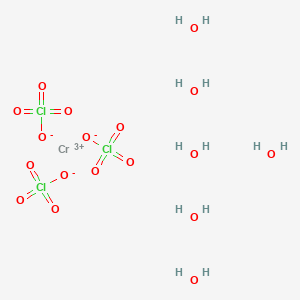
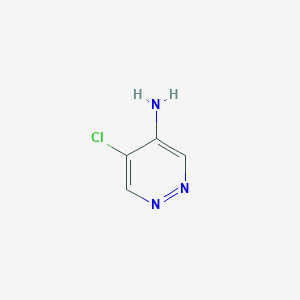
![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)




